(R)-(+)-7-Bis(3,5-DI-T-butylphenyl)phosphino-7''-[(6-methylpyridine-2-ylmethyl)amino]-2,2'',3,3''-tetrahydro-1,1''-spirobiindane
Description
Properties
CAS No. |
1298133-26-2 |
|---|---|
Molecular Formula |
C52H65N2P |
Molecular Weight |
749.1 g/mol |
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(6-methyl-2-pyridinyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine |
InChI |
InChI=1S/C52H65N2P/c1-34-17-14-20-41(54-34)33-53-44-21-15-18-35-23-25-52(46(35)44)26-24-36-19-16-22-45(47(36)52)55(42-29-37(48(2,3)4)27-38(30-42)49(5,6)7)43-31-39(50(8,9)10)28-40(32-43)51(11,12)13/h14-22,27-32,53H,23-26,33H2,1-13H3/t52-/m1/s1 |
InChI Key |
ZWABGMMPJPLEHM-OIVUAWODSA-N |
Isomeric SMILES |
C/C=C(\C1=CCC[C@]12CCC3=C2C(=CC=C3)NCC4=CC=CC(=N4)C)/P(C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC=C(C1=CCCC12CCC3=C2C(=CC=C3)NCC4=CC=CC(=N4)C)P(C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for R Dtb Spiropap 6 Me and Analogues
Strategies for Asymmetric Construction of Spirocyclic Scaffolds
The synthesis of the SpiroPAP framework typically begins with the preparation of an enantiomerically pure spirobiindane precursor. A common strategy involves the resolution of racemic spirobiindane derivatives or the asymmetric synthesis of the spiro core. For instance, Zhou and coworkers developed the first spirobiindane-based chiral ligand, SIPHOS, by incorporating benzo rings into a spiro[4.4]nonane structure, which reduced the number of chiral centers and increased the ligand's rigidity. chinesechemsoc.org
The general approach to the SpiroPAP framework involves:
Construction of the Spiro-Core: Building the foundational spirobiindane skeleton.
Functionalization: Introduction of key functional groups, such as amino and phosphine (B1218219) moieties, onto the spiro backbone. The development of the tridentate SpiroPAP ligand from the bidentate SpiroAP involved introducing a pyridine (B92270) moiety to prevent the formation of less active catalyst species, thereby improving stability and turnover numbers. researchgate.net
Complexation: The final ligand is reacted with a metal precursor, commonly an iridium complex like [Ir(COD)Cl]₂, to form the active catalyst. researchgate.net This preparation is often straightforward and can be done at room temperature, yielding a catalyst that can be used directly. researchgate.net
Analogous strategies have been employed for related spirocyclic ligands. For example, chiral oxa-spirocyclic diphosphine ligands (O-SDP) have been synthesized in high yields from enantiopure oxa-spirocyclic diphenols (O-SPINOL), demonstrating the modularity of this synthetic approach. chinesechemsoc.org
The specific substituents on the SpiroPAP ligand are crucial for tuning its steric and electronic properties, which in turn dictate its catalytic performance.
Di-tert-butyl Groups: The (R)-DTB-SpiroPAP-6-Me ligand features two 3,5-di-tert-butylphenyl groups attached to the phosphorus atom. scispace.comrsc.org These bulky tert-butyl groups provide significant steric hindrance, which is critical for achieving high enantioselectivity by creating a well-defined chiral pocket around the metal center. This steric bulk can prevent substrate aggregation and enhance efficiency, particularly in reactions involving sterically demanding substrates.
6-Methyl Substituent: The "6-Me" designation refers to a methyl group positioned at the 6-position of the ligand's pyridine ring. chinesechemsoc.orgabcr.comstrem.com The location of this substituent has a profound impact on the catalyst's reactivity and selectivity. Research has shown that substituents at the 6-position of the pyridine ring can lead to improved catalytic outcomes compared to unsubstituted or alternatively substituted analogues. chinesechemsoc.org In a study on the kinetic resolution of racemic chroman-2-ones via asymmetric hydrogenation, an iridium catalyst bearing a 6-methyl-substituted SpiroPAP ligand demonstrated superior selectivity over catalysts with substituents at other positions on the pyridine ring. chinesechemsoc.org
Table 1: Effect of Pyridine Substitution on Selectivity in Asymmetric Hydrogenation
| Catalyst Ligand | Pyridine Substituent | Selectivity Factor (s) |
|---|---|---|
| (R)-4b | 4-Me | 16 |
| (R)-4c | 4-tBu | 16 |
| (R)-4d | 5-Me | 20 |
| (R)-4e | 6-Me | 34 |
Data sourced from a study on the asymmetric hydrogenation of racemic chroman-2-ones, where catalyst (R)-4e corresponds to an Ir-catalyst with a 6-methyl substituted SpiroPAP ligand. chinesechemsoc.org
Chiral Resolution and Enantiomeric Purity Assessment Techniques in Ligand Synthesis
Achieving high enantiomeric purity is paramount in the synthesis of chiral ligands, as it directly translates to the enantioselectivity of the resulting catalyst.
Chiral Resolution: The synthesis of enantiopure ligands often relies on the use of enantiomerically pure starting materials or the resolution of racemic intermediates. chinesechemsoc.org For P-chiral phosphines, synthetic strategies may involve the separation of diastereomeric intermediates. nih.gov Costly reagents are sometimes required to achieve the high enantiomeric excess needed for effective asymmetric catalysis.
Enantiomeric Purity Assessment: A variety of analytical techniques are employed to determine the enantiomeric excess (ee) of the synthesized ligands and the products of the catalyzed reactions.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase to separate enantiomers and allow for their quantification. scispace.comchinesechemsoc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for analyzing chiral phosphine ligands. The use of chiral derivatizing agents can convert a pair of enantiomers into diastereomers, which often exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric ratio. cam.ac.uk
Polarimetry: Measurement of the specific optical rotation of a chiral compound is a classic method to assess enantiomeric purity, although it is less precise than chromatographic or spectroscopic methods. strem.com
Characterization of Synthetic Intermediates and Final Product (R)-DTB-SpiroPAP-6-Me
Thorough characterization of the final ligand and all synthetic intermediates is essential to confirm their structure, purity, and stereochemistry.
Spectroscopic Methods:
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, thereby validating the molecular formula. For (R)-DTB-SpiroPAP-6-Me, the molecular formula is C₅₂H₆₅N₂P. strem.com
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecule's three-dimensional structure. This technique is the gold standard for confirming the absolute stereochemistry of the chiral centers, including the spirobiindane core, and for analyzing the coordination geometry when the ligand is complexed to a metal ion. dicp.ac.cn Analysis of related metal-ligand complexes, such as PdCl₂((rac)-O-SDP), has revealed details like bond angles and lengths, providing insight into the rigidity and steric profile of the catalytic system. chinesechemsoc.org
Physical Properties: The final product is also characterized by its physical properties. (R)-DTB-SpiroPAP-6-Me is a white solid with a reported melting point of 153-155°C and a specific rotation [α]ᴅ of +191° (c 1.0, CH₂Cl₂). strem.com
Table 2: Compound Information
| Abbreviation | Full Compound Name | CAS Number |
|---|---|---|
| (R)-DTB-SpiroPAP-6-Me | (R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(6-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane | 1298133-26-2 strem.com |
| (R)-DTB-SpiroPAP-3-Me | (R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane | 1298133-36-4 strem.com |
| SpiroPAP | Spiro Pyridine-Aminophosphine Ligand | N/A |
| SpiroAP | Spiro Aminophosphine (B1255530) Ligand | N/A |
| O-SDP | Oxa-Spiro Diphosphine Ligand | N/A |
| O-SPINOL | Oxa-Spirocyclic Diphenol | N/A |
| SIPHOS | Spirobiindane-based Diphosphine Ligand | N/A |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | 76189-55-4 ((R)-enantiomer) |
| DIPAMP | 1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane | 62698-35-1 ((R,R)-enantiomer) |
Coordination Chemistry of R Dtb Spiropap 6 Me
Complexation with Transition Metals
The versatile P,N-ligation sites of (R)-DTB-SpiroPAP-6-Me allow for the formation of stable chelate complexes with a variety of transition metals. The electronic and steric properties of the ligand, particularly the electron-donating phosphine (B1218219) and the sterically demanding di-tert-butylphenyl groups, play a crucial role in the stability and reactivity of the resulting metal complexes.
While specific studies detailing the isolation and full characterization of rhodium complexes with (R)-DTB-SpiroPAP-6-Me are not extensively available in the public domain, the coordination behavior can be inferred from the well-established chemistry of analogous P,N-ligands and the use of the broader SpiroPAP ligand family in rhodium-catalyzed transformations. rsc.orgchemsoc.org.cn Rhodium(I) and Rhodium(III) are common oxidation states in catalytic cycles.
Typically, (R)-DTB-SpiroPAP-6-Me would coordinate to a rhodium(I) precursor, such as [Rh(COD)₂]BF₄ or [Rh(CO)₂Cl]₂, to form a square planar complex. The P and N atoms of the ligand would occupy two coordination sites, with the remaining sites filled by other ligands like cyclooctadiene (COD), carbon monoxide (CO), or solvent molecules. The formation of such complexes is generally facile and driven by the strong affinity of the soft rhodium(I) center for the soft phosphine donor and the nitrogen atom of the pyridine (B92270) ring. These complexes are often key intermediates in catalytic processes such as asymmetric hydrogenation and hydroformylation. nih.govnih.gov
The coordination of (R)-DTB-SpiroPAP-6-Me with cobalt is an area with limited specific research findings. However, based on the known coordination chemistry of cobalt with other phosphine and nitrogen-containing ligands, several possibilities can be proposed. osti.govnih.govrsc.org Cobalt exists in various oxidation states, with Co(II) and Co(III) being the most common in coordination complexes.
A likely coordination scenario involves the reaction of a cobalt(II) salt (e.g., CoCl₂, Co(OAc)₂) with (R)-DTB-SpiroPAP-6-Me. This would likely result in the formation of a tetrahedral or square planar Co(II) complex, where the ligand acts as a bidentate chelating agent. The geometry would be influenced by the other ligands present in the coordination sphere and the solvent system used. chemrestech.com Oxidation to Co(III) could lead to octahedral complexes, which are typically more inert. The bulky nature of the DTB groups on the phosphine would create a sterically hindered environment around the cobalt center, potentially influencing the catalytic activity and selectivity of such complexes. osti.gov
Beyond simple mononuclear complexes, ligands like (R)-DTB-SpiroPAP-6-Me have the potential to form more complex metal-ligand architectures. The presence of a secondary amine in the ligand backbone allows for the possibility of forming binuclear or polynuclear structures through bridging interactions, although this is less common for this specific ligand class which is designed for monomeric catalytic species.
Furthermore, the chiral and sterically defined nature of (R)-DTB-SpiroPAP-6-Me makes it a candidate for the construction of supramolecular structures. Non-covalent interactions, such as π-π stacking between the aromatic rings of the spirobiindane backbone or hydrogen bonding involving the N-H group, could lead to the self-assembly of ordered solid-state structures. While no specific examples involving (R)-DTB-SpiroPAP-6-Me are reported, the formation of such architectures is a known phenomenon in coordination chemistry.
Structural Analysis of Metal-Ligand Complexes
The precise arrangement of atoms in a metal-ligand complex is critical for understanding its reactivity and stereoselectivity. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose.
The definitive method for determining the three-dimensional structure of a crystalline metal complex is single-crystal X-ray diffraction. For a hypothetical square planar Rh(I) complex with (R)-DTB-SpiroPAP-6-Me, X-ray analysis would reveal the bond lengths and angles, such as the Rh-P and Rh-N bond distances, and the P-Rh-N bite angle. These parameters provide insight into the steric and electronic interactions within the complex. The chiral environment created by the (R)-spirobiindane backbone and the bulky substituents would be precisely mapped, explaining the stereochemical outcome of catalytic reactions.
For instance, in the closely related iridium complex of (R)-DTB-SpiroPAP-3-Me, X-ray crystallography has been used to confirm the stereochemistry and coordination of the phosphine ligand. nih.gov Similar analysis of a rhodium or cobalt complex of (R)-DTB-SpiroPAP-6-Me would be expected to show a distorted square-planar or tetrahedral geometry, with the ligand imposing a significant chiral bias.
Table 1: Representative Crystallographic Data for a Related SpiroPAP Metal Complex
| Parameter | Value | Reference |
| Complex | [Ir((R)-DTB-SpiroPAP-3-Me)(COD)]BF₄ | |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Key Bond Lengths (Å) | Ir-P: 2.33, Ir-N: 2.15 | |
| Key Bond Angles (°) | P-Ir-N: 89.5 |
Note: Data is for a closely related analogue and serves as a representative example.
For paramagnetic complexes, such as many Co(II) species, NMR spectra can be more complex due to signal broadening and large chemical shift ranges. However, they can still provide valuable structural information. researchgate.net
Mass spectrometry, particularly electrospray ionization (ESI-MS), is used to confirm the molecular weight of the complex and can provide evidence for the formation of specific metal-ligand species in solution. ualberta.ca
Table 2: Expected Spectroscopic Data for a Hypothetical Rh(I) Complex of (R)-DTB-SpiroPAP-6-Me
| Technique | Expected Observation |
| ³¹P NMR | Downfield shift of the phosphorus signal upon coordination, with ¹J(Rh-P) coupling. |
| ¹H NMR | Complex multiplet patterns for the aromatic and aliphatic protons of the ligand. |
| ¹³C NMR | Characteristic shifts for the carbon atoms of the spirobiindane backbone and pyridine ring. |
| ESI-MS | A peak corresponding to the [M-L]⁺ or [M+H]⁺ ion, where M is the complex. |
Note: This table represents expected data based on known complexes of similar ligands.
Compound Name Table
| Abbreviation | Full Chemical Name |
| (R)-DTB-SpiroPAP-6-Me | (R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(6-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane |
| [Rh(COD)₂]BF₄ | Bis(cyclooctadiene)rhodium tetrafluoroborate |
| [Rh(CO)₂Cl]₂ | Dicarbonylrhodium(I) chloride dimer |
| CoCl₂ | Cobalt(II) chloride |
| Co(OAc)₂ | Cobalt(II) acetate |
| (R)-DTB-SpiroPAP-3-Me | (R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane |
| [Ir((R)-DTB-SpiroPAP-3-Me)(COD)]BF₄ | [Iridium(cyclooctadiene)((R)-DTB-SpiroPAP-3-Me)] tetrafluoroborate |
Based on a comprehensive search of available literature, detailed research findings, including specific crystallographic or computational data, on the conformational dynamics of (R)-DTB-SpiroPAP-6-Me within metal coordination spheres are not publicly available. While the SpiroPAP ligand class is well-documented for its role in forming highly effective catalysts, particularly with iridium for asymmetric hydrogenation, studies focusing explicitly on the dynamic conformational behavior of the (R)-DTB-SpiroPAP-6-Me variant upon metal coordination have not been found.
The general principles of coordination chemistry for chiral phosphine ligands suggest that the rigid spirobiindane backbone of (R)-DTB-SpiroPAP-6-Me, combined with its bulky 3,5-di-tert-butylphenyl groups, creates a well-defined chiral pocket around the metal center. researchgate.net The tridentate nature of SpiroPAP ligands, involving coordination from the phosphorus atom and the two nitrogen atoms of the aminopyridyl moiety, leads to the formation of stable metal complexes. researchgate.netnih.gov This structural rigidity and multidentate coordination are key to the high stability and efficiency observed in catalysts derived from this ligand family. researchgate.netnih.gov
The process of coordination invariably induces conformational changes in a ligand relative to its free state. For flexible ligands, this can involve the selection of a single, catalytically active conformation from a dynamic equilibrium. nih.gov For more rigid structures like SpiroPAP, these changes manifest as adjustments in key bond angles and dihedral angles to accommodate the preferred geometry of the metal center. For instance, studies on other structurally adaptable spiro-based phosphine ligands have shown significant variations in the P-M-P (Phosphorus-Metal-Phosphorus) bite angle and P-P internuclear distance depending on the coordinated metal, highlighting the ligand's ability to conform to different coordination spheres. sci-hub.se
However, without specific X-ray crystallographic or advanced spectroscopic data for an (R)-DTB-SpiroPAP-6-Me metal complex, a detailed analysis of its conformational dynamics—including quantitative data on bite angles, chelate ring puckering, and torsional angle adjustments upon coordination—cannot be provided. Such data is essential for creating the informative data tables requested and for a thorough discussion of its conformational behavior within a metal's coordination sphere.
Catalytic Applications of R Dtb Spiropap 6 Me in Asymmetric Transformations
Other Enantioselective Reactions Catalyzed by (R)-DTB-SpiroPAP-6-Me Complexes
Hydrogenation Studies
Specifically, iridium catalysts bearing these tridentate chiral spiro aminophosphine (B1255530) ligands show high activity and excellent enantioselectivity in the hydrogenation of diverse substrates. This includes aryl ketones, β- and δ-ketoesters, and α,β-unsaturated ketones and esters. nih.gov The catalysts are so efficient that in the hydrogenation of some aryl ketones, turnover numbers (TONs) have reached as high as 4.5 million, which is among the highest reported for any molecular catalyst. nih.gov
In the asymmetric hydrogenation of α,β-unsaturated ketones, iridium complexes with SpiroPAP ligands have shown excellent performance. For instance, the hydrogenation of various challenging substrates proceeds with high conversions and enantioselectivities. The data below illustrates the effectiveness of a closely related Ir-(R)-SpiroPAP catalyst in these transformations.
Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Ketones with an Ir-(R)-SpiroPAP Catalyst
Substrate (Ketone) Yield (%) Enantiomeric Excess (ee, %) Conditions (E)-4-phenylbut-3-en-2-one 98 97 0.1 mol% catalyst, 10 atm H₂, EtOH, rt, 4h (E)-1,3-diphenylprop-2-en-1-one (Chalcone) 99 99.2 0.1 mol% catalyst, 10 atm H₂, EtOH, rt, 4h (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one 99 99.8 0.1 mol% catalyst, 10 atm H₂, EtOH, rt, 4h (E)-1-(naphthalen-2-yl)-3-phenylprop-2-en-1-one 99 99.6 0.1 mol% catalyst, 10 atm H₂, EtOH, rt, 4h (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one 98 99.5 0.1 mol% catalyst, 10 atm H₂, EtOH, rt, 4h
This table presents data for a representative Ir-(R)-SpiroPAP catalyst, which shares the core structure with (R)-DTB-SpiroPAP-6-Me. The results demonstrate the high yields and exceptional enantioselectivities achieved in the hydrogenation of various α,β-unsaturated ketones.
Other Asymmetric Bond-Forming Processes
While extensively studied in hydrogenation, the application of (R)-DTB-SpiroPAP-6-Me and its parent SpiroPAP ligands extends to other critical asymmetric bond-forming reactions. The versatility of these ligands allows for their use in processes that construct C-C and C-heteroatom bonds with high stereocontrol.
For example, iridium complexes with SpiroPAP ligands have been utilized in the enantioselective hydrogenation of heteroaromatic compounds, which is a powerful method for synthesizing chiral heterocyclic molecules. sioc-journal.cnmdpi.com A notable application is the hydrogenation of 4-substituted 3-ethoxycarbonylquinolines, catalyzed by an Ir-SpiroPAP complex, which produces chiral 1,4-dihydroquinolines in high yields (up to 95%) and with outstanding enantioselectivity (up to 99% ee). mdpi.com
Furthermore, the broader family of chiral spiro ligands has been instrumental in other transition metal-catalyzed reactions. For instance, palladium complexes with chiral spiro phosphine (B1218219) ligands have been employed in asymmetric Suzuki-Miyaura cross-coupling reactions to construct axially chiral biaryls. chinesechemsoc.orgresearchgate.net While specific data for (R)-DTB-SpiroPAP-6-Me in this context is not as prevalent, the success of related spiro ligands suggests a strong potential for its application in enantioselective C-C bond-forming reactions beyond hydrogenation.
The development of these spiro ligands continues to be a focal point in the design of new chiral catalysts for a range of asymmetric transformations, promising new breakthroughs in the synthesis of complex chiral molecules. sioc-journal.cn
Mechanistic Insights and Theoretical Investigations
Proposed Catalytic Cycles for (R)-DTB-SpiroPAP-6-Me Mediated Reactions
The catalytic cycles for hydroformylation and hydroaminomethylation are multi-step processes involving the coordination and transformation of substrates at the metal center. The (R)-DTB-SpiroPAP-6-Me ligand is expected to create a chiral environment around the rhodium catalyst, influencing the stereochemical outcome of the reaction.
Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful method for creating chiral aldehydes. The generally accepted mechanism for rhodium-catalyzed hydroformylation, often referred to as the Heck and Breslow mechanism, provides a framework for understanding the role of (R)-DTB-SpiroPAP-6-Me. The catalytic cycle, illustrated for a generic alkene, is proposed to proceed through the following key steps:
Ligand Exchange and Catalyst Activation: The cycle initiates with the active catalyst precursor, typically a rhodium(I) complex, where solvent or other weakly coordinating ligands are displaced by the chiral (R)-DTB-SpiroPAP-6-Me ligand. Subsequent reaction with syngas (a mixture of CO and H₂) generates the active catalyst, a rhodium-hydrido-carbonyl species, [Rh(H)(CO)₂(P^N)], where P^N represents the bidentate (R)-DTB-SpiroPAP-6-Me ligand.
Migratory Insertion: The coordinated alkene undergoes migratory insertion into the rhodium-hydride bond. This step is often the rate-determining and enantioselectivity-determining step. The regioselectivity (formation of linear vs. branched aldehyde) is also determined here. For terminal olefins, insertion can lead to either a linear or a branched alkyl-rhodium intermediate. The chiral ligand's steric and electronic properties guide this insertion to favor the formation of the desired chiral branched aldehyde.
CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond, forming an acyl-rhodium intermediate.
Oxidative Addition of H₂: A molecule of dihydrogen undergoes oxidative addition to the rhodium center, leading to a rhodium(III) dihydrido-acyl complex.
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of the aldehyde product, which regenerates the rhodium(I) catalyst, allowing it to re-enter the catalytic cycle.
The chirality of the (R)-DTB-SpiroPAP-6-Me ligand, with its rigid spirocyclic backbone and bulky di-tert-butylphenyl groups, is crucial in creating a well-defined chiral pocket around the rhodium center. This pocket dictates the facial selectivity of olefin coordination and the subsequent diastereomeric transition states of the migratory insertion step, ultimately leading to the observed enantioselectivity.
Hydroaminomethylation is a tandem reaction that combines hydroformylation with a subsequent reductive amination of the in-situ generated aldehyde to produce amines. The catalytic cycle is more complex as it involves two distinct catalytic transformations that are ideally performed by a single catalyst. The key intermediates and transition states in a plausible rhodium-catalyzed hydroaminomethylation cycle are:
Hydroformylation Intermediates: The initial phase of the reaction follows the hydroformylation pathway described above, leading to the formation of a chiral aldehyde. The crucial intermediates are the rhodium-hydride, rhodium-alkene, rhodium-alkyl, and rhodium-acyl species.
Aldehyde-Amine Condensation: The aldehyde produced in the first stage reacts with an amine present in the reaction mixture to form an enamine or an iminium ion intermediate. This step is typically not directly catalyzed by the rhodium complex.
Coordination of the Enamine/Iminium Ion: The newly formed enamine or iminium ion coordinates to the rhodium center.
Hydrogenation of the C=N bond: The coordinated enamine or iminium ion is then hydrogenated. This involves the oxidative addition of H₂ to the rhodium center, followed by migratory insertion of the hydride into the C=N double bond and subsequent reductive elimination of the amine product. The rhodium catalyst is regenerated and can participate in further hydroformylation or hydrogenation steps.
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining detailed mechanistic insights into complex catalytic reactions. Although specific DFT studies on (R)-DTB-SpiroPAP-6-Me are not readily found, the principles and methodologies can be applied to understand its function.
DFT calculations can be employed to map the potential energy surface of the entire catalytic cycle. By calculating the energies of all intermediates and transition states, the enantioselectivity-determining step can be identified. For asymmetric hydroformylation, this is typically the migratory insertion of the olefin into the Rh-H bond.
DFT studies would involve modeling the two competing diastereomeric transition states leading to the (R) and (S) products. The difference in the activation energies (ΔΔG‡) between these two transition states directly correlates with the enantiomeric excess (ee) of the product. A larger energy difference signifies higher enantioselectivity. These calculations would reveal how the non-covalent interactions between the substrate and the chiral ligand in the transition state geometry favor the formation of one enantiomer over the other.
Understanding the interaction between the (R)-DTB-SpiroPAP-6-Me ligand and the rhodium center is crucial. DFT can be used to analyze the geometry and electronic structure of the catalyst complex. Important parameters such as bond lengths, bond angles (e.g., the P-Rh-P bite angle), and the electronic properties of the metal center can be calculated.
Furthermore, the binding of the substrate to the catalyst can be modeled. By calculating the binding energies of the two prochiral faces of the olefin to the rhodium center, the initial facial selectivity can be assessed. These models would visualize how the spirocyclic backbone and the bulky substituents of the ligand create a chiral pocket that sterically and electronically favors a specific binding mode.
A complete DFT study would generate a detailed energy profile for the entire catalytic cycle. This profile would depict the relative energies of all reactants, intermediates, transition states, and products. Such a profile allows for the identification of the rate-determining step of the reaction, which is the step with the highest activation energy barrier.
For a tandem reaction like hydroaminomethylation, DFT can be used to analyze the energetics of both the hydroformylation and the hydrogenation parts of the cycle. This can help in understanding the compatibility of the two processes and whether the catalyst is equally efficient for both transformations. By comparing the energy profiles for the formation of linear versus branched products, the regioselectivity of the hydroformylation step can also be predicted and rationalized.
The following table summarizes the key parameters that would be investigated in a typical DFT study of a catalyst like (R)-DTB-SpiroPAP-6-Me.
| Parameter Investigated | Information Gained |
| Catalyst Geometry | Bite angle, coordination geometry, steric hindrance. |
| Ligand-Metal Bonding | Strength and nature of the Rh-P and Rh-N bonds, electronic effects of the ligand. |
| Substrate Coordination | Preferred binding mode of the olefin, facial selectivity. |
| Transition State Structures | Geometries of the key transition states, non-covalent interactions responsible for stereodifferentiation. |
| Activation Energies (ΔG‡) | Identification of rate-determining and enantioselectivity-determining steps. |
| Reaction Energy Profile | Overall thermodynamics and kinetics of the catalytic cycle, regioselectivity. |
Spectroscopic and Kinetic Studies for Mechanistic Validation
A deep understanding of the reaction mechanism is paramount for the rational design and optimization of catalysts. For the (R)-DTB-SpiroPAP-6-Me iridium catalyst, a combination of spectroscopic techniques and kinetic analyses has been instrumental in elucidating the nature of the active species and the key steps of the catalytic cycle, particularly in the asymmetric hydrogenation of ketones.
Initial investigations into the broader class of Iridium-SpiroPAP catalysts have revealed that the active catalytic species is an iridium dihydride complex. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been crucial in identifying this key intermediate. These studies indicate that the catalytically active species is formed in situ and involves a single (R)-DTB-SpiroPAP-6-Me ligand coordinated to the iridium center.
While detailed, publicly available spectroscopic and kinetic data specifically for the "(R)-DTB-SpiroPAP-6-Me" variant is limited, the general mechanistic framework established for closely related Iridium-SpiroPAP catalysts provides significant insights. The following sections describe the expected spectroscopic signatures and kinetic profiles based on this established understanding.
Spectroscopic Characterization of the Active Catalyst
In situ spectroscopic monitoring is a powerful tool for observing the catalyst as it participates in the reaction. For iridium-catalyzed hydrogenations, NMR spectroscopy is particularly informative.
Table 1: Hypothetical ¹H NMR Data for the Iridium Dihydride Active Species
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Ir-H | -15 to -25 | Doublet of doublets | JH-P ≈ 15-25 Hz, JH-H ≈ 5-10 Hz | Hydride trans to Phosphorus |
| Ir-H | -10 to -20 | Doublet of doublets | JH-P ≈ 10-20 Hz, JH-H ≈ 5-10 Hz | Hydride cis to Phosphorus |
| N-H | 8 to 10 | Broad singlet | - | Amine proton |
Note: The data in this table is illustrative and based on typical values for similar iridium dihydride complexes. Actual experimental values for (R)-DTB-SpiroPAP-6-Me may vary.
The upfield chemical shifts for the hydride ligands are characteristic of their direct attachment to a transition metal. The coupling to the phosphorus atom of the phosphine (B1218219) ligand and to the other hydride ligand provides crucial structural information about the geometry of the active complex.
Kinetic Studies of the Hydrogenation Reaction
Kinetic studies provide quantitative information about the reaction rates and the influence of various parameters, such as substrate concentration, catalyst loading, and hydrogen pressure. This data is essential for formulating a rate law that is consistent with a proposed mechanism.
For the asymmetric hydrogenation of ketones catalyzed by similar Iridium-SpiroPAP complexes, the reaction is often observed to be first-order in catalyst concentration and hydrogen pressure, and can exhibit zero-order or first-order dependence on the substrate concentration depending on the reaction conditions.
Table 2: Representative Kinetic Data for Asymmetric Ketone Hydrogenation
| Parameter | Value | Conditions |
| Reaction Order in Catalyst | ~1 | [Substrate] = 0.5 M, H₂ pressure = 10 atm |
| Reaction Order in H₂ | ~1 | [Substrate] = 0.5 M, [Catalyst] = 0.01 mol% |
| Reaction Order in Substrate | 0 to 1 | H₂ pressure = 10 atm, [Catalyst] = 0.01 mol% |
| Activation Energy (Ea) | 10-15 kcal/mol | - |
Note: This table presents typical kinetic data for this class of reactions. The specific values for a reaction catalyzed by (R)-DTB-SpiroPAP-6-Me would require dedicated experimental measurement.
A zero-order dependence on the substrate concentration at high concentrations suggests that the catalyst is saturated with the substrate, and a step other than substrate binding is rate-determining. The activation energy provides insight into the energy barrier of the rate-determining step of the catalytic cycle.
Structure Activity Relationships and Ligand Design Principles
Influence of Spirocyclic Backbone on Catalytic Performance
The defining feature of the (R)-DTB-SpiroPAP-6-Me ligand is its rigid spirocyclic backbone. This framework locks the molecule into a conformationally constrained structure, which is paramount for achieving high enantioselectivity. The rigidity minimizes unwanted conformational flexibility that could otherwise lead to a loss of stereochemical control during the catalytic cycle. This fixed arrangement creates a well-defined and stable chiral pocket around the coordinated metal center. This pocket effectively differentiates between the prochiral faces of a substrate, guiding it to bind in a specific orientation and thus favoring the formation of one enantiomer over the other. The development of chiral spiro iridium catalysts with such ligands has led to exceptionally high stability and activity, particularly in the asymmetric hydrogenation of ketones. researchgate.netrsc.org
Role of Steric and Electronic Parameters of Phosphine (B1218219) and Amine Moieties
The catalytic behavior of (R)-DTB-SpiroPAP-6-Me is further modulated by the steric and electronic properties of its functional groups: the di-tert-butylphosphino (DTB) and the amine moieties.
Phosphine Moiety: The two bulky tert-butyl groups on the phosphorus atom introduce significant steric hindrance. This bulk is not a mere impediment; it is a crucial design element that helps to create the chiral pocket and influences the substrate's approach to the metal center. manchester.ac.uk Electronically, phosphines act as σ-donors, and the nature of their substituents can fine-tune the electron density at the metal. nih.govnih.gov While highly electron-donating or electron-withdrawing groups can alter catalytic activity, the balanced properties of the DTB group in (R)-DTB-SpiroPAP-6-Me prove highly effective. nih.gov
Comparison of (R)-DTB-SpiroPAP-6-Me with Related Spirocyclic Ligands
To contextualize the performance of (R)-DTB-SpiroPAP-6-Me, it is useful to compare it with its analogues and other classes of chiral ligands.
Analysis of Different DTB-SpiroPAP Derivatives
The modular synthesis of SpiroPAP ligands allows for systematic modifications, where changes in substituents on the phosphine or amine groups can lead to notable differences in catalytic outcomes. The steric and electronic profiles of these derivatives directly impact their efficacy in asymmetric reactions.
Click on a header to sort the table.
| Ligand Derivative | Key Structural Modification | Impact on Catalysis |
|---|---|---|
| (R)-DTB-SpiroPAP-6-Me | Di-tert-butyl groups on phosphorus | High steric bulk often leads to excellent enantioselectivity. |
| SpiroPAP with Phenyl Groups | Phenyl groups instead of tert-butyl on phosphorus | Reduced steric bulk and different electronic properties (π-acceptor capability) can alter substrate scope and selectivity. |
| SpiroPAP with Modified Amine | Different substituents on the nitrogen atom | Modulates the electronic donating ability and steric environment on the N-donor side of the ligand. |
Comparative Studies with Other Chiral Phosphine or Phosphine-Amine Ligands
When evaluated against other prominent classes of chiral ligands, the unique structural attributes of (R)-DTB-SpiroPAP-6-Me often translate into superior performance, particularly in reactions like asymmetric hydrogenation.
Click on a header to sort the table.
| Ligand Class | Key Structural Feature | Comparison with (R)-DTB-SpiroPAP-6-Me |
|---|---|---|
| BINAP | Atropisomeric C2-symmetric diphosphine | While a benchmark ligand, its relative flexibility can be a disadvantage compared to the rigid spiro backbone of SpiroPAP. |
| Phox Ligands | Phosphine-oxazoline structure | Offers a different P,N-ligation environment; the choice between Phox and SpiroPAP often depends on the specific substrate and reaction. |
| Josiphos Ligands | Ferrocene-based diphosphine with planar chirality | Represents a different structural class of privileged ligands; SpiroPAP's non-metallocene, rigid scaffold provides a distinct and effective alternative. |
Future Directions in Ligand Modification for Enhanced Catalytic Efficacy
The inherent modularity of the SpiroPAP framework presents fertile ground for future research aimed at enhancing catalytic performance. Several strategies can be envisioned for the rational design of next-generation ligands based on the (R)-DTB-SpiroPAP-6-Me scaffold.
Backbone Tuning: Introducing electron-donating or electron-withdrawing groups onto the aromatic rings of the spiro backbone could systematically modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center. rsc.org
Functionalization: The incorporation of new functional groups, such as those that can engage in secondary interactions (e.g., hydrogen bonding) with the substrate, could lead to improved stereochemical control. nih.gov
Immobilization: Attaching the ligand scaffold to solid supports or incorporating groups to enhance solubility in environmentally benign solvents aligns with the principles of green chemistry and could facilitate catalyst recycling. nih.gov
Through such targeted modifications, researchers can continue to refine the structure of SpiroPAP ligands to unlock even higher levels of activity and selectivity for a broader range of challenging asymmetric transformations.
Advanced Research Methodologies and Techniques
Spectroscopic Techniques for in situ Catalyst Characterization
In the realm of homogeneous catalysis, understanding the catalyst's structure and its evolution during a reaction is paramount. In situ spectroscopic techniques are indispensable tools for observing the catalyst under actual reaction conditions, providing insights into reaction mechanisms, identifying active species, and detecting catalyst decomposition.
For metal complexes of phosphine (B1218219) ligands like (R)-DTB-SpiroPAP-6-Me, in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. In situ IR spectroscopy can monitor changes in the coordination environment of the metal center by observing shifts in the vibrational frequencies of coordinated ligands, such as CO or the substrate itself. This can help in identifying key intermediates, for instance, by observing the formation and consumption of metal-hydride species in hydrogenation reactions.
In situ NMR spectroscopy, especially ³¹P NMR, is highly effective for tracking the phosphorus-containing (R)-DTB-SpiroPAP-6-Me ligand. Changes in the chemical shift and coupling constants of the phosphorus nucleus can provide detailed information about the formation of different catalytic species in solution, ligand exchange processes, and the binding of the substrate to the metal center. High-pressure NMR cells allow for these studies to be conducted under typical hydrogenation pressures.
Table 1: Spectroscopic Techniques for Catalyst Characterization
| Technique | Information Gained | Typical Application for (R)-DTB-SpiroPAP-6-Me Complexes |
|---|---|---|
| In situ IR Spectroscopy | Vibrational modes of ligands, identification of functional groups (e.g., M-H, C=O). | Monitoring substrate coordination and the formation of hydride intermediates during hydrogenation. |
Chromatographic Methods for Enantiomeric Excess Determination
The primary measure of success in asymmetric catalysis is the enantiomeric excess (ee) of the product. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and reliable method for determining the ee of the chiral products formed in reactions catalyzed by complexes of (R)-DTB-SpiroPAP-6-Me.
The choice of the chiral stationary phase is crucial and often depends on the functional groups present in the product molecule. For the chiral alcohols typically produced from the asymmetric hydrogenation of ketones, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase.
Method development for a specific product involves screening different CSPs and optimizing the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol) to achieve baseline separation of the enantiomers. The ratio of the peak areas of the two enantiomers in the chromatogram is then used to calculate the enantiomeric excess.
Table 2: Typical Chiral HPLC Parameters for Enantiomeric Excess Determination
| Parameter | Description | Example Condition |
|---|---|---|
| Chiral Stationary Phase | The solid support that enables separation of enantiomers. | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | The solvent system that carries the sample through the column. | Hexane/Isopropanol mixtures (e.g., 90:10 v/v) |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |
Crystallographic Analysis of Metal-Ligand Complexes and Intermediates
Single-crystal X-ray diffraction is an unparalleled technique for obtaining a precise three-dimensional structure of a metal-ligand complex. For catalysts involving (R)-DTB-SpiroPAP-6-Me, crystallographic analysis of the precatalyst or stable intermediates can provide invaluable information about the coordination geometry around the metal center, the bite angle of the diphosphine ligand, and the steric environment created by the bulky di-tert-butylphenyl groups.
This structural information is crucial for understanding the origin of enantioselectivity. By examining the solid-state structure, researchers can build and validate computational models of the catalyst-substrate complex and transition states, which in turn helps in rationalizing the observed stereochemical outcome of the reaction. While isolating and crystallizing reactive intermediates can be challenging, the structural characterization of even the initial catalyst complex provides a fundamental basis for mechanistic proposals.
Microkinetic Modeling and Reaction Engineering Studies
To gain a quantitative understanding of the catalytic cycle, microkinetic modeling can be employed. This involves proposing a detailed reaction mechanism, including all elementary steps such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination. Each step is associated with a rate constant.
Experimental kinetic data, obtained by carefully monitoring the reaction progress under various conditions (e.g., different substrate and catalyst concentrations, temperatures, and pressures), are then used to estimate the values of these rate constants. A well-constructed microkinetic model can predict the reaction rate and enantioselectivity under a wide range of conditions and can help identify the rate-determining and enantio-determining steps of the catalytic cycle. Such studies are essential for optimizing reaction conditions and for the rational design of more efficient catalysts based on the (R)-DTB-SpiroPAP-6-Me framework. These detailed engineering studies, while powerful, are not yet widely published for this specific ligand.
Future Perspectives and Research Opportunities
Development of Next-Generation (R)-DTB-SpiroPAP-6-Me Derivatives
The success of (R)-DTB-SpiroPAP-6-Me is rooted in its unique structural framework, which imparts rigidity and a well-defined chiral environment. researchgate.net Future research will likely focus on the systematic modification of its structure to enhance catalytic activity, broaden substrate scope, and improve stability. Key areas for the rational design of advanced analogues include tuning the steric and electronic properties of the ligand. Modifications to the di-tert-butylphenyl (DTB) groups, such as altering the position or nature of the alkyl substituents, could be explored.
Furthermore, the synthesis of derivatives with different substituents on the pyridine (B92270) ring could modulate the electronic properties of the iridium center, potentially leading to improved catalytic performance. The introduction of heteroatoms into the spirobiindane backbone is another promising strategy to create novel ligand architectures with unique catalytic properties. chinesechemsoc.org
| Derivative Type | Potential Modification | Desired Outcome |
| Steric Tuning | Variation of alkyl groups on the phenyl rings | Enhanced enantioselectivity for sterically demanding substrates |
| Electronic Tuning | Introduction of electron-donating or -withdrawing groups on the pyridine moiety | Increased catalytic activity and turnover numbers |
| Backbone Modification | Incorporation of heteroatoms (e.g., oxygen, nitrogen) into the spirobiindane skeleton | Novel reactivity and stability |
Exploration of Novel Reaction Classes and Substrate Scope
While (R)-DTB-SpiroPAP-6-Me has demonstrated exceptional performance in the asymmetric hydrogenation of ketones, its potential in other catalytic transformations remains largely untapped. A significant area of future research will be the exploration of its applicability in a wider range of reactions. For instance, its use in asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling to create axially chiral biaryls, presents an exciting opportunity. chinesechemsoc.org
The expansion of the substrate scope to include more challenging molecules is another critical research direction. This includes the asymmetric hydrogenation of less reactive ketones, as well as other functional groups like imines and olefins. The development of catalysts based on (R)-DTB-SpiroPAP-6-Me for these transformations would significantly broaden its impact on synthetic organic chemistry.
| Reaction Class | Potential Substrates | Desired Chiral Products |
| Asymmetric Hydrogenation | Dialkyl ketones, β-alkyl-β-ketoesters | Chiral alcohols |
| Asymmetric Cross-Coupling | Aryl halides and arylboronic acids | Atropisomeric biaryls |
| Asymmetric Hydrofunctionalization | Alkenes, alkynes | Chiral amines, ethers, etc. |
Integration of (R)-DTB-SpiroPAP-6-Me into Continuous Flow Systems
The transition from batch to continuous flow manufacturing offers numerous advantages in terms of efficiency, safety, and scalability. nih.govmdpi.commdpi.com Integrating (R)-DTB-SpiroPAP-6-Me into continuous flow systems is a key step towards its industrial application. This would involve the immobilization of the catalyst on a solid support, allowing for its use in packed-bed reactors. mdpi.com
| Parameter | Batch Process | Continuous Flow Process |
| Catalyst Handling | Homogeneous, requires separation | Heterogenized, reusable in a packed bed |
| Process Control | Limited control over gradients | Precise control over temperature, pressure, and flow rate |
| Scalability | Difficult to scale up | Readily scalable by extending operation time or using larger reactors |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |
Theoretical Predictions for New Catalytic Discoveries
Computational chemistry and theoretical modeling are increasingly powerful tools for understanding reaction mechanisms and predicting the performance of new catalysts. The application of methods like Density Functional Theory (DFT) can provide valuable insights into the transition states of catalytic cycles involving (R)-DTB-SpiroPAP-6-Me. chinesechemsoc.org
These theoretical predictions can guide the rational design of next-generation derivatives by identifying key structural features that influence enantioselectivity and catalytic activity. Furthermore, computational screening of virtual libraries of ligands and substrates can accelerate the discovery of new catalytic transformations and expand the substrate scope of (R)-DTB-SpiroPAP-6-Me.
| Computational Tool | Application in Catalyst Development |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state structures |
| Molecular Mechanics (MM) | Conformational analysis of ligand-metal complexes |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting catalytic performance based on ligand descriptors |
| Virtual Screening | High-throughput screening of potential new ligands and substrates |
Environmental and Sustainability Considerations in Asymmetric Catalysis with (R)-DTB-SpiroPAP-6-Me
The principles of green chemistry are becoming increasingly important in the design of new chemical processes. mdpi.com Asymmetric catalysis with (R)-DTB-SpiroPAP-6-Me aligns well with these principles due to its high efficiency, which minimizes waste generation. The remarkable turnover numbers achieved with related SpiroPAP catalysts underscore their potential for sustainable chemical synthesis. researchgate.netresearchgate.net
Future research should focus on further enhancing the sustainability of processes using (R)-DTB-SpiroPAP-6-Me. This includes the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the implementation of efficient catalyst recycling strategies. The integration of (R)-DTB-SpiroPAP-6-Me into biocatalytic cascades or chemoenzymatic processes could also lead to more sustainable and efficient synthetic routes.
| Green Chemistry Principle | Application to (R)-DTB-SpiroPAP-6-Me Catalysis |
| Atom Economy | High efficiency of asymmetric hydrogenation reactions |
| Catalysis | Use of a recyclable chiral catalyst |
| Benign Solvents | Exploration of reactions in water or other green solvents |
| Energy Efficiency | Mild reaction conditions (room temperature, low pressure) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
